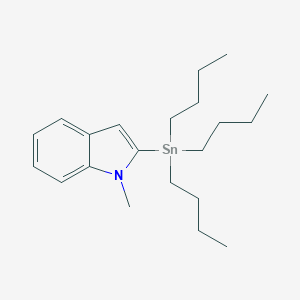

1-Methyl-2-(tributylstannyl)-1H-indole

概要

説明

1-Methyl-2-(tributylstannyl)-1H-indole (CAS: 157427-46-8) is an organotin compound with the molecular formula C21H35NSn and a molecular weight of 420.21 g/mol . It is characterized by a tributylstannyl group (-SnBu3) at the C2 position of a 1-methylindole scaffold. This structural motif enables its use in Stille cross-coupling reactions, where it acts as a transmetallation agent to form carbon-carbon bonds in complex organic syntheses . The compound is typically stored under inert gas (e.g., nitrogen or argon) at 2–8°C due to its sensitivity to moisture and air .

Its synthesis often involves palladium-catalyzed reactions, though direct methods using oxidative addition and transmetallation sequences have also been proposed . Applications span pharmaceuticals, materials science, and proteomics, where it serves as a precursor for bioactive molecules and functional materials .

準備方法

Synthetic Routes and Reaction Conditions

1-Methyl-2-(tributylstannyl)-1H-indole can be synthesized through the stannylation of 1-methylindole. The reaction typically involves the use of tributyltin chloride and a base such as lithium diisopropylamide (LDA) under an inert atmosphere. The reaction proceeds as follows:

- 1-Methylindole is deprotonated using LDA to form the corresponding lithium salt.

- The lithium salt is then reacted with tributyltin chloride to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency. This includes using larger reactors, optimizing reaction conditions, and implementing purification techniques such as distillation or chromatography.

化学反応の分析

Types of Reactions

1-Methyl-2-(tributylstannyl)-1H-indole primarily undergoes substitution reactions, particularly in the context of Stille coupling reactions. These reactions involve the transfer of the stannyl group to a halide or pseudohalide, resulting in the formation of a new carbon-carbon bond.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), halides or pseudohalides (e.g., aryl bromides, iodides).

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C) in solvents such as toluene or DMF.

Major Products

The major products formed from these reactions are typically biaryl compounds or other carbon-carbon coupled products, depending on the nature of the halide or pseudohalide used.

科学的研究の応用

Synthetic Applications

Stille Coupling Reactions

One of the primary applications of 1-Methyl-2-(tributylstannyl)-1H-indole is in Stille coupling reactions, which are crucial for forming carbon-carbon bonds. In these reactions, the tributyltin group can be substituted with various organic fragments (e.g., aryl or vinyl groups) in the presence of a palladium catalyst. This process is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis of Indole Derivatives

The compound serves as an important intermediate in the synthesis of various indole derivatives. For instance, researchers have successfully employed it to produce tris-indole alkaloids through cross-coupling methods, yielding high product yields (57–92%) after removing protecting groups . This demonstrates its utility in synthesizing biologically active compounds.

Biological Applications

While specific biological activities of this compound have not been extensively documented, organotin compounds are generally known for their toxicity, particularly towards aquatic organisms. The tributyltin moiety is recognized for its potential endocrine-disrupting effects, raising concerns regarding environmental persistence and bioaccumulation . Further studies are needed to elucidate any direct biological effects related to this specific compound.

Environmental Considerations

The environmental impact of this compound is an area requiring further investigation. Organotin compounds can persist in the environment and bioaccumulate within food chains, leading to potential ecological consequences. Therefore, handling this compound must adhere to strict safety protocols due to its toxic nature .

Research Case Studies

Several studies highlight the applications of this compound:

-

Case Study 1: Synthesis of Alkaloids

Researchers utilized Stille coupling involving this compound to synthesize complex alkaloid structures efficiently. The incorporation of the tributyltin group facilitated selective reactions that were previously challenging . -

Case Study 2: Material Science

The compound has been explored in material science for developing new polymers with enhanced properties due to its bulky tributyltin group. These materials exhibit unique characteristics suitable for electronic applications.

作用機序

The mechanism of action for 1-Methyl-2-(tributylstannyl)-1H-indole in Stille coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide, forming a palladium complex.

Transmetalation: The stannyl group from this compound is transferred to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Properties of 1-Methyl-2-(tributylstannyl)-1H-indole and Analogues

Spectroscopic and Physical Properties

- This compound : Exhibits a characteristic <sup>119</sup>Sn NMR shift near δ −10 to −20 ppm, distinct from silicon or germanium analogues .

- 1-Methyl-2-(triethylgermyl)-1H-indole : Shows a <sup>13</sup>C NMR peak at δ 129.9 ppm (q, J = 32.7 Hz) for CF3-substituted aryl products, highlighting its utility in fluorinated compound synthesis .

生物活性

1-Methyl-2-(tributylstannyl)-1H-indole is an organotin compound characterized by its unique structural features, including an indole ring system and a tributyltin group. This compound has garnered interest due to its potential applications in organic synthesis and material science, particularly through Stille coupling reactions. However, its biological activity remains less understood, necessitating a thorough examination of existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Indole Ring : A bicyclic aromatic structure formed by a benzene ring fused to a pyrrole ring.

- Tributyltin Group : A bulky group that imparts significant steric hindrance and reactivity to the molecule.

While specific mechanisms of action for this compound have not been extensively documented, organotin compounds are generally known for their toxicity, particularly towards aquatic organisms. The tributyltin moiety is recognized for its endocrine-disrupting effects, raising concerns regarding environmental persistence and bioaccumulation .

Toxicological Profile

Organotin compounds, including this compound, are associated with various hazardous properties:

- Aquatic Toxicity : Known to be toxic to aquatic organisms.

- Endocrine Disruption : Potential endocrine-disrupting effects have been observed, warranting caution in handling and application .

Research Findings

Research on the biological activity of this compound is limited. However, studies on related organotin compounds provide some insights:

- Stille Coupling Reactions : This compound primarily participates in Stille coupling reactions, crucial for forming carbon-carbon bonds. The tributyltin group can be substituted with various organic fragments in the presence of a palladium catalyst .

- Environmental Impact : Organotin compounds can persist in the environment and bioaccumulate in the food chain. The potential environmental impact of this compound needs further investigation.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research highlights the significance of indole derivatives in medicinal chemistry. For instance:

- Indole Alkaloids : Various studies have explored the biological activities of indole alkaloids, demonstrating cytotoxic effects against cancer cell lines. Although these studies do not directly address this compound, they suggest that indole-based compounds can exhibit significant biological activities .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds can provide context for understanding the potential biological activity of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Methyl-2-(tributylstannyl)-1H-indole | Indole with tributyltin at position 3 | Similar reactivity but different substitution patterns |

| 5-Bromo-2-(tributylstannyl)-indole | Indole with bromine substitution | Enhanced reactivity due to halogen presence |

| 4-Methyl-3-(tributylstannyl)-1H-pyrrole | Pyrrole with tributyltin at position 3 | Different electronic properties due to position change |

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 1-methyl-2-(tributylstannyl)-1H-indole, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves stannylation of 1-methyl-1H-indole precursors. Key steps include:

- Halogenation : Introduce a halogen (e.g., iodine or bromine) at the 2-position of 1-methylindole via electrophilic substitution.

- Stille Coupling : React the halogenated intermediate with hexamethyldistannane or tributyltin chloride under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 45–60°C for 24–48 hours .

- Purification : Use silica gel chromatography (hexane/DCM gradients) to isolate the product, avoiding contamination by tin residues .

Yield Optimization :

- Use excess tributyltin reagent (2–3 equiv) to drive the reaction .

- Ensure strict anhydrous conditions to prevent hydrolysis of the stannyl group.

- Monitor reaction progress via TLC or GC-MS to minimize side products like desilylated byproducts .

Q. Basic: How do researchers characterize the structural integrity of this compound?

Methodological Answer:

Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Look for deshielded aromatic protons (δ 7.6–6.8 ppm) and methyl group signals (δ 3.6–3.8 ppm) .

- ¹¹⁹Sn NMR : Confirm the presence of the tributylstannyl group (δ ~0–50 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₀H₃₃NSn) with <2 ppm error .

- IR Spectroscopy : Identify Sn-C stretching vibrations (~500–600 cm⁻¹) .

Data Validation :

- Compare spectral data with structurally similar compounds (e.g., 1-methyl-2-(trimethylsilyl)-1H-indole) to resolve ambiguities .

Q. Advanced: What mechanistic insights explain regioselectivity in the stannylation of 1-methylindole?

Methodological Answer:

Regioselectivity at the 2-position is governed by:

- Electronic Effects : The indole nitrogen directs electrophilic substitution to the electron-rich 2-position via resonance stabilization .

- Steric Factors : Bulky tributylstannyl reagents favor less hindered positions. Computational DFT studies suggest transition-state stabilization at C2 due to lower steric strain .

Experimental Validation :

- Use deuterated analogs to track reaction pathways via kinetic isotope effects.

- Compare reaction outcomes with substituents at C3 or C5 to isolate electronic/steric contributions .

Q. Advanced: How does this compound perform in cross-coupling reactions, and what challenges arise?

Methodological Answer:

Applications :

- Stille Coupling : Reacts with aryl/vinyl halides (e.g., BODIPY derivatives) to form C–C bonds, enabling fluorescent probe synthesis .

Challenges :

- Tin Byproducts : Residual Bu₃SnX can complicate purification. Use aqueous KF washes or chelating resins to mitigate .

- Stability : The stannyl group hydrolyzes under acidic/moist conditions. Store under inert atmosphere and use freshly distilled solvents .

Optimization :

- Screen palladium catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) to enhance coupling efficiency .

Q. Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

Methods :

- DFT Calculations : Model transition states to predict regioselectivity in substitution or coupling reactions.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) .

Validation :

- Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to refine models .

Q. Data Contradiction Analysis: How should researchers resolve discrepancies in reported synthetic yields for similar stannylated indoles?

Methodological Answer:

Case Study :

- reports 59–61% yields for silylated indoles using KOt-Bu, while achieves 66% for triisopropylsilyl derivatives.

Resolution Strategies :

- Reaction Scale : Small-scale reactions (<1 mmol) often report lower yields due to handling losses.

- Catalyst Purity : Use freshly opened Pd catalysts to avoid deactivation.

- Byproduct Analysis : Employ LC-MS to identify unaccounted side products (e.g., protodestannylation) .

Q. Basic: What are common side reactions during the synthesis of stannylated indoles, and how are they controlled?

Methodological Answer:

Side Reactions :

- Protodestannylation : Removal of the stannyl group by trace acids. Mitigate via rigorous solvent drying and neutral pH .

- Oxidation : Sn–C bonds oxidize to Sn–O under air. Use Schlenk techniques and degassed solvents .

Control Measures :

- Add radical inhibitors (e.g., BHT) to suppress oxidative pathways.

- Monitor reaction progress with in situ IR to detect early byproduct formation .

特性

IUPAC Name |

tributyl-(1-methylindol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N.3C4H9.Sn/c1-10-7-6-8-4-2-3-5-9(8)10;3*1-3-4-2;/h2-6H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCNIBQIQQKJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434750 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157427-46-8 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。